Molecular Weight and Heavy Atom Count Differentiation vs. 5-Chloro-2-propyl-1H-indole and 5-Chloro-3-methylindole
5-Chloro-3-methyl-2-propyl-1H-indole (MW 207.70, C12H14ClN) carries 14 heavy atoms and three substituents, placing it in a distinct physicochemical space compared to its two closest commercially available disubstituted analogs. 5-Chloro-2-propyl-1H-indole (MW 193.67, C11H12ClN, 13 heavy atoms) lacks the 3-methyl group, while 5-chloro-3-methylindole (MW 165.62, C9H8ClN, 10 heavy atoms) lacks the 2-propyl chain . The 14.04 g/mol difference from the 2-propyl-only analog and the 42.08 g/mol difference from the 3-methyl-only analog translate to measurable divergence in predicted logP (estimated increase of ~0.8–1.2 log units for the trisubstituted compound vs. the disubstituted 5-chloro-3-methylindole based on the additional propyl chain) and polar surface area [1].
| Evidence Dimension | Molecular weight and heavy atom count as determinants of passive permeability and solubility class |
|---|---|
| Target Compound Data | MW = 207.70 g/mol; 14 heavy atoms; C12H14ClN |
| Comparator Or Baseline | 5-Chloro-2-propyl-1H-indole: MW = 193.67 g/mol (Δ -14.03); 5-Chloro-3-methylindole: MW = 165.62 g/mol (Δ -42.08) |
| Quantified Difference | MW deltas of -14.03 and -42.08 g/mol; estimated logP shift of +0.8 to +1.2 vs. 5-chloro-3-methylindole; one additional rotatable bond for the 2-propyl chain |
| Conditions | Calculated properties based on molecular formula and structure; cross-referenced with vendor-reported data where available |
Why This Matters
The higher molecular weight and additional rotatable bond of the target compound predict altered oral bioavailability parameters (Rule-of-Five compliance margin) and membrane permeability relative to disubstituted analogs, making it unsuitable to assume identical pharmacokinetic behavior in in vitro ADME assays.
- [1] Ghose, A.K., Viswanadhan, V.N., and Wendoloski, J.J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. Journal of Combinatorial Chemistry, 1(1), 55–68. View Source
